2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene
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Overview
Description
2-Benzylidene-1,6-dioxaspiro[44]non-3-ene is a chemical compound with the molecular formula C14H14O2 It is characterized by its unique spiro structure, which includes a benzylidene group attached to a dioxaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene typically involves the reaction of benzaldehyde with a suitable dioxaspiro compound under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where benzaldehyde reacts with 1,6-dioxaspiro[4.4]nonane-3-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of benzylidene dioxaspiro nonane derivatives with additional oxygen functionalities.
Reduction: Formation of benzylidene dioxaspiro nonane derivatives with reduced double bonds.
Substitution: Formation of halogenated or nitrated benzylidene dioxaspiro nonane derivatives.
Scientific Research Applications
2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The spiro structure may also contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
- (E)-2-(Hepta-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
- cis-ene-yne-Dicycloether
- (E)-Tonghaosu
Uniqueness
2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene is unique due to its benzylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the spiro structure also contributes to its unique properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
475168-00-4 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-benzylidene-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C14H14O2/c1-2-5-12(6-3-1)11-13-7-9-14(16-13)8-4-10-15-14/h1-3,5-7,9,11H,4,8,10H2 |
InChI Key |
WYSYRJPRIGIZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC(=CC3=CC=CC=C3)O2)OC1 |
Origin of Product |
United States |
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